N-[(4-oxoquinazolin-3(4H)-yl)acetyl]-L-tryptophan
Description
3-(1H-INDOL-3-YL)-2-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDO]PROPANOIC ACID is a complex organic compound that features both indole and quinazolinone moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C21H18N4O4 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H18N4O4/c26-19(11-25-12-23-17-8-4-2-6-15(17)20(25)27)24-18(21(28)29)9-13-10-22-16-7-3-1-5-14(13)16/h1-8,10,12,18,22H,9,11H2,(H,24,26)(H,28,29)/t18-/m0/s1 |
InChI Key |
DXRKQKIQLKQUJK-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-INDOL-3-YL)-2-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Quinazolinone Synthesis: The quinazolinone structure can be prepared via cyclization reactions involving anthranilic acid derivatives.
Coupling Reactions: The indole and quinazolinone units can be coupled through amide bond formation, often using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
3-(1H-INDOL-3-YL)-2-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can target the quinazolinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced products.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1H-INDOL-3-YL)-2-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDO]PROPANOIC ACID would depend on its specific biological targets. Generally, compounds with indole and quinazolinone structures can interact with enzymes, receptors, or DNA, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Quinazolinone derivatives: Compounds with similar quinazolinone moieties used in medicinal chemistry.
Uniqueness
The uniqueness of 3-(1H-INDOL-3-YL)-2-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDO]PROPANOIC ACID lies in its combined indole and quinazolinone structures, which may confer unique biological activities and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
